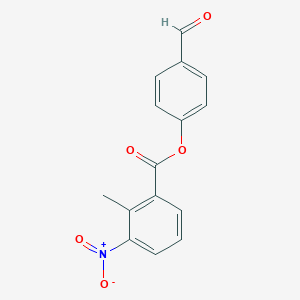

![molecular formula C18H30N2O3S B4539516 N-[3-(3,5-二甲基-1-哌啶基)丙基]-4-乙氧基苯磺酰胺](/img/structure/B4539516.png)

N-[3-(3,5-二甲基-1-哌啶基)丙基]-4-乙氧基苯磺酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions including aminohalogenation, as demonstrated in the unexpected synthesis of a novel compound through the reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to the formation of compounds with potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another approach includes the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, yielding derivatives with varied alkyl/aralkyl halides indicating a broad spectrum for synthesis methodologies (M. Abbasi, M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques, revealing intricate details about their crystalline structure and bonding configurations. For instance, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide was investigated using Hartree-Fock and density functional theory methods, providing insights into the harmonic vibrational frequencies and geometric parameters of the molecule (M. Karakaya, Y. Sert, S. Sreenivasa, P. A. Suchetan, Ç. Çırak, 2015).

Chemical Reactions and Properties

Chemical reactions involving N-aryl-2,5-dimethoxybenzenesulfonamides highlight the importance of sulfonamide moieties as pharmacophores. These reactions often result in the formation of compounds with varied supramolecular architectures, mediated by weak intermolecular interactions like hydrogen bonds, and have significant implications for pharmacological activities (K. Shakuntala, S. Naveen, N. K. Lokanath, P. A. Suchetan, M. Abdoh, 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, crystalline structure, and melting points, are crucial for their applications. For example, the novel small molecule HIF-1 pathway inhibitor exhibits poor water solubility, indicating a need for further chemical modifications to optimize its pharmacological properties (J. Mun, A. Jabbar, N. Devi, Yuan Liu, Erwin G. Van Meir, M. Goodman, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of sulfonamide compounds, are influenced by their molecular structure. The study of derivatives of N-aryl-hydroxybenzenesulfonamide, for instance, aimed at finding potent fasciolicides, underscores the importance of chemical properties in determining the utility of these compounds (Shen Jun-ju, 2004).

科学研究应用

量子化学和分子动力学模拟研究

Kaya 等人 (2016 年) 的一项研究通过量子化学计算和分子动力学模拟探索了哌啶衍生物在铁腐蚀中的吸附和缓蚀性能。这项研究突出了磺酰胺衍生物在缓蚀中的潜力,这是材料科学和工程中的一个关键方面 (Kaya 等人,2016 年)。

癌症治疗中的构效关系

Mun 等人 (2012 年) 研究了基于 2,2-二甲基-2H-色烯的芳基磺酰胺类似物的构效关系,揭示了化学修饰如何增强药理特性以促进癌症治疗药物的开发。这表明磺酰胺衍生物在药物化学中设计新的癌症治疗药物方面的潜力 (Mun 等人,2012 年)。

磺酰胺分子的合成和表征

Murthy 等人 (2018 年) 专注于新合成磺酰胺分子的合成、表征和计算研究,展示了将新化学实体从概念转化为表征的过程,这在药物开发和材料科学中至关重要 (Murthy 等人,2018 年)。

抗癌和抗病毒活性

Zareef 等人 (2007 年) 和 Zhang 等人 (2010 年) 对苯磺酰胺衍生物的研究表明,它们在开发具有抗癌和抗病毒活性的新型治疗剂方面具有潜力。这些研究强调了磺酰胺衍生物的多样生物活性,表明它们在设计具有特定生物靶标的药物中的用途 (Zareef 等人,2007 年); (Zhang 等人,2010 年)。

属性

IUPAC Name |

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-4-23-17-6-8-18(9-7-17)24(21,22)19-10-5-11-20-13-15(2)12-16(3)14-20/h6-9,15-16,19H,4-5,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHVMHFHDPUJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CC(CC(C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-ethoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chloro-3-nitrophenyl)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4539436.png)

![2-[(2-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-5-iodobenzamide](/img/structure/B4539443.png)

![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4539445.png)

![3-[(4-chlorobenzyl)thio]propanohydrazide](/img/structure/B4539453.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4539467.png)

![N-(2,4-dichlorophenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539472.png)

![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4539475.png)

![1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4539512.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4539518.png)

![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4539522.png)

![N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4539537.png)